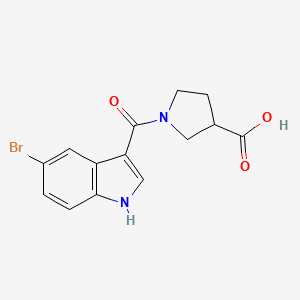![molecular formula C10H18N2O4 B7429979 3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid, commonly known as BMAA, is a non-proteinogenic amino acid that has been linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and ALS. BMAA is produced by cyanobacteria, which are commonly found in freshwater and marine environments. The presence of BMAA in seafood and drinking water has raised concerns about potential health risks associated with cyanobacterial blooms.
作用機序
The exact mechanism of BMAA neurotoxicity is not fully understood, but it is thought to involve the incorporation of BMAA into proteins, leading to the formation of misfolded proteins and protein aggregates. BMAA has also been shown to activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
BMAA has been shown to have a variety of biochemical and physiological effects, including inhibition of protein synthesis, disruption of mitochondrial function, and activation of oxidative stress pathways. BMAA has also been shown to induce DNA damage and inhibit DNA repair mechanisms.
実験室実験の利点と制限
BMAA is a useful tool for studying the mechanisms of neurodegenerative diseases, as it can induce neuronal damage and death in vitro and in vivo. However, there are limitations to using BMAA in lab experiments, including the difficulty of obtaining pure BMAA and the potential for variability in BMAA concentrations in natural samples.
将来の方向性
Future research on BMAA should focus on developing more accurate and sensitive methods for detecting BMAA in environmental samples and seafood. Additionally, more research is needed to fully understand the mechanism of BMAA neurotoxicity and the potential health risks associated with exposure to BMAA. Finally, there is a need for further research on potential treatments for BMAA-induced neurodegeneration.
合成法
BMAA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-serine with methyl acrylate to form L-β-methylaminoalanine, which is then converted to BMAA through a series of chemical reactions. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of L-serine to BMAA.
科学的研究の応用
BMAA has been the subject of extensive scientific research due to its potential neurotoxicity. Studies have shown that BMAA can cause neuronal damage and death in vitro and in vivo, and can lead to the formation of protein aggregates similar to those found in neurodegenerative diseases. BMAA has also been shown to be neurotoxic in animal models, causing behavioral changes and motor deficits.
特性
IUPAC Name |
3-[[6-(methylamino)-6-oxohexanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-11-8(13)4-2-3-5-9(14)12-7-6-10(15)16/h2-7H2,1H3,(H,11,13)(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIRSQDDTXDZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)
![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)
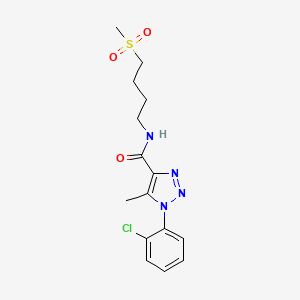
![N'-methoxy-N-[4-(5-methyltriazol-1-yl)phenyl]-N'-(oxan-4-ylmethyl)oxamide](/img/structure/B7429911.png)
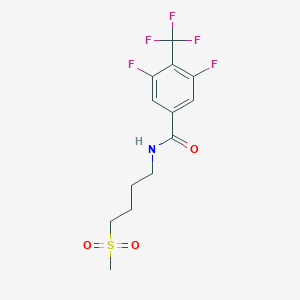
![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)
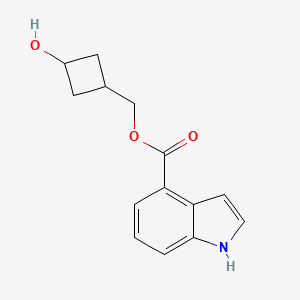
![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)
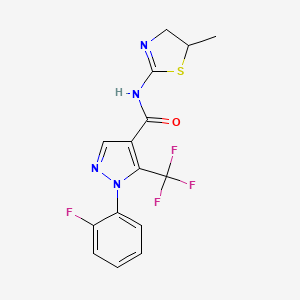
![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![3-[2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propyl]-6-nitrothieno[2,3-d]pyrimidin-4-one](/img/structure/B7429966.png)
